molecular formula C19H18N2O5 B2909126 3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 862978-60-7

3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2909126
CAS No.: 862978-60-7
M. Wt: 354.362
InChI Key: JFYQTUVEKFOOSY-UHFFFAOYSA-N
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Description

3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic compound with a molecular formula of C19H18N2O5.

Preparation Methods

The synthesis of 3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Chemical Reactions Analysis

3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

  • 2-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-3-carboxamide
  • 3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

These compounds share similar structural features but differ in the position of functional groups, which can lead to variations in their biological activities and applications. The unique combination of functional groups in this compound makes it particularly interesting for research and potential therapeutic applications .

Properties

IUPAC Name

3-acetamido-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-11(22)20-17-13-6-4-5-7-15(13)26-18(17)19(23)21-14-9-8-12(24-2)10-16(14)25-3/h4-10H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYQTUVEKFOOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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